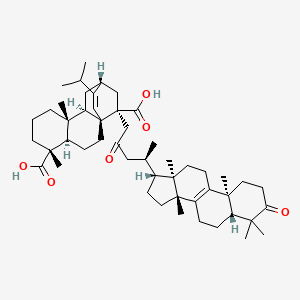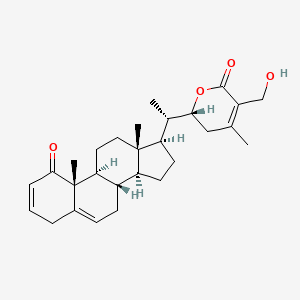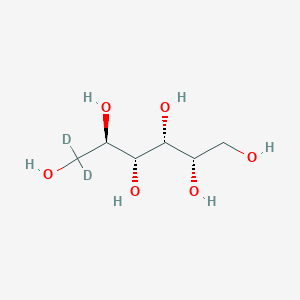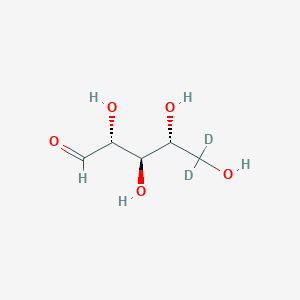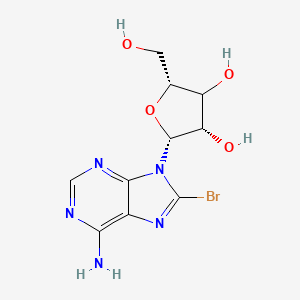
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The synthetic route for this compound would likely involve the following steps:
Formation of the purine base: The purine base, in this case, a brominated and aminated purine, would be synthesized or modified from a natural purine.
Glycosylation: The purine base would be attached to a sugar moiety, in this case, a modified ribose, through a glycosylation reaction.
Functional group modifications: The hydroxymethyl and other functional groups would be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN₃) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the de-brominated nucleoside.
Substitution: The major product would be the nucleoside with the new substituent in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can be incorporated into nucleic acids and cause chain termination or other disruptions.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or interfere with the proliferation of cancer cells.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and as research tools in biotechnology.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can cause chain termination or other disruptions. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved would depend on the exact structure of the compound and its interactions with cellular enzymes and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog without the bromine atom.
(2R,3S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer unique properties, such as increased reactivity or different biological activity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H12BrN5O4 |
|---|---|
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5?,6+,9-/m1/s1 |
Clé InChI |
VJUPMOPLUQHMLE-DTUHVUQASA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


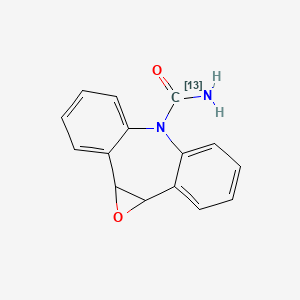
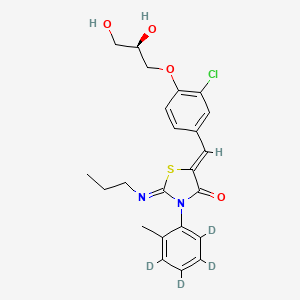
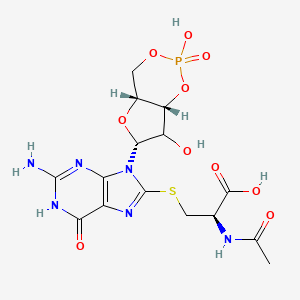
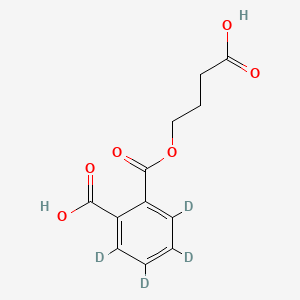
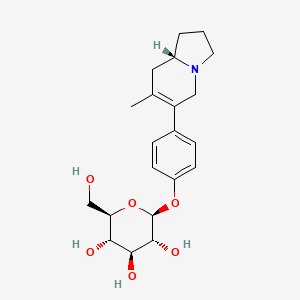
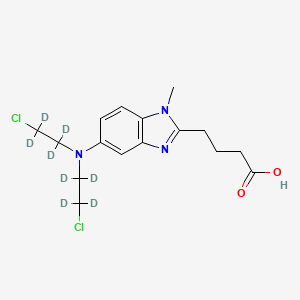

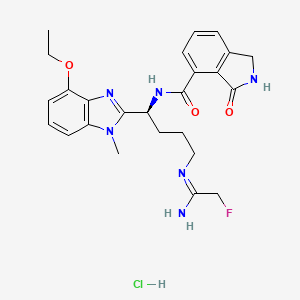
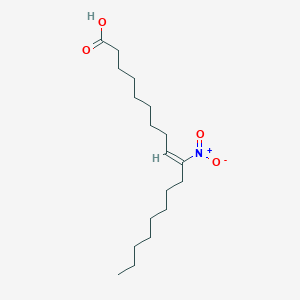
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
